Methyl 5-amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylate
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Overview
Description
Methyl 5-amino-2’-methoxy-[1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an amino group at the 5-position, a methoxy group at the 2’-position, and a carboxylate ester group at the 2-position of the biphenyl structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2’-methoxy-[1,1’-biphenyl]-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-1,1’-biphenyl and 5-amino-2-carboxylic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like acetone or ethyl acetate, and catalysts such as palladium or other transition metals.
Reaction Steps: The key steps include the formation of the biphenyl core, introduction of the methoxy group, and subsequent functionalization to introduce the amino and carboxylate ester groups.
Industrial Production Methods
In industrial settings, the production of Methyl 5-amino-2’-methoxy-[1,1’-biphenyl]-2-carboxylate may involve large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2’-methoxy-[1,1’-biphenyl]-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or other reduced forms.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and reduced alcohols. These products have diverse applications in chemical synthesis and research.
Scientific Research Applications
Methyl 5-amino-2’-methoxy-[1,1’-biphenyl]-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2’-methoxy-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,1’-biphenyl: A closely related compound with a similar biphenyl core but lacking the amino and carboxylate ester groups.
5-Amino-2-methoxybenzoic acid: Another related compound with similar functional groups but a different core structure.
Uniqueness
Methyl 5-amino-2’-methoxy-[1,1’-biphenyl]-2-carboxylate is unique due to the specific combination of functional groups and the biphenyl core. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H15NO3 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
methyl 4-amino-2-(2-methoxyphenyl)benzoate |
InChI |
InChI=1S/C15H15NO3/c1-18-14-6-4-3-5-11(14)13-9-10(16)7-8-12(13)15(17)19-2/h3-9H,16H2,1-2H3 |
InChI Key |
LNYZNBSBABQDIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CC(=C2)N)C(=O)OC |
Origin of Product |
United States |
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